Boc-D-Glu(OMe)-OH.DCHA

Description

Significance of Amino Acid Protection in Organic Synthesis

Amino acids are bifunctional molecules, containing both a reactive amino group and a carboxylic acid group. During chemical synthesis, it is often necessary to selectively react one of these groups while the other remains unchanged. Without protection, uncontrolled side reactions would lead to a mixture of undesired products, significantly lowering the yield and purity of the target molecule. sigmaaldrich.comsmolecule.com Protecting groups are chemical moieties that are temporarily attached to a functional group to render it inert to specific reaction conditions. smolecule.combachem.com

A good protecting group must be easy to introduce in high yield, stable under the desired reaction conditions, and readily removable in high yield without affecting other parts of the molecule. bachem.com For the amino group of amino acids, common protecting groups include the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. greyhoundchrom.com The Boc group, present in the compound of interest, is stable under a variety of conditions but can be selectively removed using mild acids. This allows for the sequential formation of peptide bonds in a controlled manner, a process central to solid-phase peptide synthesis (SPPS). Furthermore, the use of protecting groups can enhance the solubility of amino acid derivatives in organic solvents, which is crucial for their use in synthesis. bachem.com

Role of Non-Proteinogenic Amino Acids in Advanced Chemical Synthesis

While the twenty proteinogenic amino acids form the basis of natural proteins, a vast number of non-proteinogenic amino acids (npAAs) exist in nature or can be synthesized in the laboratory. cdnsciencepub.comsigmaaldrich.com These "unnatural" amino acids are invaluable tools in advanced chemical synthesis, particularly in drug discovery and materials science. cdnsciencepub.com The incorporation of npAAs into peptides can confer a range of desirable properties. For instance, the introduction of D-amino acids, the enantiomers of the naturally occurring L-amino acids, can significantly increase the resistance of a peptide to enzymatic degradation by proteases. This leads to a longer in vivo half-life, a critical factor for the development of peptide-based therapeutics.

Moreover, npAAs can be used to introduce specific structural constraints, modify the conformational properties of a peptide, or introduce novel functionalities for further chemical modification. cdnsciencepub.com Their use allows for the creation of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. The synthesis and incorporation of npAAs have become a key strategy in the development of new drugs, bioactive probes, and advanced materials. cdnsciencepub.com

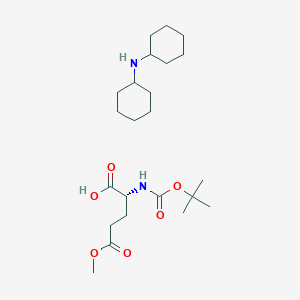

Structure

2D Structure

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C11H19NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t;7-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTKIKGXLIBFAS-HMZWWLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization of Boc D Glu Ome Oh.dcha

Strategies for the Preparation of Boc-Protected Amino Acid Esters

The synthesis of Boc-D-Glu(OMe)-OH.DCHA involves a multi-step process that includes the protection of the amino group and the esterification of the side-chain carboxylic acid. These steps are fundamental in peptide synthesis and the creation of complex organic molecules. chemimpex.com

Esterification Techniques for Carboxylic Acid Side Chains in Amino Acids

The selective esterification of the γ-carboxylic acid of glutamic acid is a key step. Due to the presence of two carboxylic acid groups and an amino group, direct esterification is often challenging and can lead to a mixture of products. acs.org Therefore, a protection strategy is typically employed.

Recent research has explored various esterification methods. For instance, studies on the esterification of poly (γ-glutamic acid) have highlighted the use of alkyl halides in the presence of a promoter like 1,1,3,3-tetramethylguanidine (B143053) (TMG) in polar aprotic solvents, achieving high yields. mdpi.com While this applies to a polymer, the underlying principles of activating the carboxylic acid and reacting it with an alcohol or alkyl halide are relevant. Another study demonstrated sulfuric acid-catalyzed esterification in thin films, showing selective esterification of the carboxylic acid moiety. acs.org In the context of monoclonal antibody stability, the esterification of glutamic acid residues by sorbitol has been observed, underscoring the reactivity of the side-chain carboxyl group. plos.orgplos.orgnih.gov

For the synthesis of Boc-D-Glu(OMe)-OH, the γ-carboxyl group of D-glutamic acid is specifically targeted for methylation. This is often achieved by first protecting the α-amino group and the α-carboxylic acid, allowing for the selective esterification of the γ-carboxyl group.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function in amino acids due to its stability under various conditions and its ease of removal under mild acidic conditions. highfine.com The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. highfine.comorganic-chemistry.org

Several methods for Boc protection have been developed to optimize yield and purity. These include:

Reaction with Boc₂O: This is the most common method, often carried out in a mixed solvent system like dioxane/water with a base such as sodium hydroxide (B78521) or triethylamine. highfine.compeptide.com

Using BOC-ON: 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) reacts rapidly with amino acids at room temperature to yield Boc-amino acids in high yields. peptide.comsigmaaldrich.com

Solvent-Free Conditions: An efficient and practical protocol involves the use of a catalytic amount of iodine for the protection of various amines with (Boc)₂O under solvent-free conditions. organic-chemistry.org

The Boc group's stability to many nucleophiles and bases allows for subsequent chemical modifications at other parts of the molecule without affecting the protected amino group. organic-chemistry.org

Formation and Utility of Dicyclohexylamine (B1670486) (DCHA) Salts in Amino Acid Chemistry

The formation of a dicyclohexylamine (DCHA) salt is a common practice in the purification and handling of N-protected amino acids, including Boc-D-Glu(OMe)-OH. atamanchemicals.combachem.com

Enhanced Stability of this compound for Research Applications

Many N-protected amino acids are oils or are unstable as free acids. bachem.com Converting them into their DCHA salts often results in a stable, crystalline solid. atamanchemicals.combachem.com This solid form is less susceptible to degradation during storage, ensuring the integrity of the compound for research applications. bachem.com The salt formation with dicyclohexylamine, a secondary amine, neutralizes the acidic carboxyl group of the Boc-amino acid, contributing to its stability. noaa.govatamankimya.com

Facilitation of Handling and Purification of this compound in Laboratory Settings

The crystalline nature of DCHA salts simplifies the handling and weighing of the compound in the laboratory, compared to often-oily free acids. bachem.com This solid form is also advantageous for purification by recrystallization, which can effectively remove impurities. peptide.com For subsequent use in reactions like peptide coupling, the free acid can be readily regenerated from the DCHA salt by treatment with an acid, followed by extraction. peptide.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 76379-02-7 | peptide.comamerigoscientific.comsigmaaldrich.comambeed.com |

| Molecular Formula | C₂₃H₄₂N₂O₆ | sigmaaldrich.com |

| Molecular Weight | 442.6 g/mol | peptide.com |

| Appearance | White powder | |

| Storage | 2-8 °C | sigmaaldrich.com |

Stereoselective Synthesis and Enantiomeric Purity Control of D-Amino Acid Derivatives

The synthesis of D-amino acids and their derivatives with high enantiomeric purity is crucial, as the biological activity of peptides and other chiral molecules is highly dependent on their stereochemistry. nih.govresearchgate.net

Several strategies have been developed for the stereoselective synthesis of D-amino acids. These include enzymatic and chemical methods.

Enzymatic Synthesis: D-amino acid transaminases can be used to produce optically pure D-amino acids from prochiral α-keto acids with high product yields (95-99%) and enantiomeric excess (>99%). mdpi.com Directed evolution has also been employed to create D-amino acid dehydrogenases with broad substrate ranges and high stereospecificity. nih.gov

Chemical Synthesis: Asymmetric synthesis methods, such as the Strecker reaction using chiral auxiliaries, have been successfully applied to produce cyclic α-amino acids stereoselectively. nih.gov Phase-transfer-catalyzed asymmetric alkylation of glycinate (B8599266) Schiff bases is another powerful method for synthesizing β-branched α-amino acids with high enantio- and diastereoselectivities. organic-chemistry.org Photoredox catalysis has also emerged as a tool for the stereoselective synthesis of unnatural α-amino acids. rsc.org

Applications of Boc D Glu Ome Oh.dcha in Peptide Synthesis and Assembly

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains on an insoluble polymer support. Boc-D-Glu(OMe)-OH.DCHA is well-suited for integration into SPPS protocols that utilize Boc chemistry.

Integration of this compound into Complex Peptide Architectures

The incorporation of non-natural D-amino acids is a key strategy for designing peptides with specific secondary structures and enhanced biological stability. This compound is utilized to introduce a D-glutamic acid residue into a growing peptide chain, which can influence the peptide's folding into specific motifs. Research has demonstrated the use of D-amino acids, such as D-glutamic acid, in the design of peptide folding motifs. For instance, a study on the synthesis and solution conformation of the tetrapeptide Boc-D-Glu-Ala-Gly-Lys-NHMe highlighted the role of the D-glutamic acid residue in promoting a stable tandem II' turn-3(10)-helix conformation. nih.gov This conformation is of interest as a potential N-terminal helix cap, which could be used to support the design of longer 3(10) helices. nih.gov

The integration of this compound follows the standard SPPS cycle. The dicyclohexylamine (B1670486) (DCHA) salt form enhances the stability and handling of the amino acid derivative. nbinno.com During synthesis, the free carboxylic acid of Boc-D-Glu(OMe)-OH is activated using a coupling reagent and then reacted with the free N-terminal amine of the resin-bound peptide chain. The methyl ester on the side chain remains protected throughout the synthesis, preventing unwanted side reactions.

Strategic Deprotection of the Boc Group During Peptide Elongation Cycles

A critical step in SPPS is the selective removal of the temporary Nα-protecting group to allow for the coupling of the next amino acid in the sequence. In Boc-based SPPS, the Boc group is strategically removed by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA). libretexts.org

The process involves treating the peptide-resin with a solution of TFA in a solvent like dichloromethane (B109758) (DCM). libretexts.org This acidolytic cleavage is highly efficient and selective for the Boc group, leaving the more stable side-chain protecting groups, such as the methyl ester of the glutamic acid residue, and the bond anchoring the peptide to the resin intact. Following deprotection, the newly exposed N-terminal amine is neutralized to its free base form before the next coupling cycle.

| Step | Reagent/Condition | Purpose |

| Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Removes the Nα-Boc protecting group |

| Neutralization | Base (e.g., Diisopropylethylamine - DIEA) in DCM | Neutralizes the N-terminal ammonium (B1175870) salt to the free amine |

| Coupling | Activated Boc-amino acid | Forms the new peptide bond |

| Washing | Solvents (e.g., DCM, DMF) | Removes excess reagents and byproducts |

Utilization in Solution-Phase Peptide Synthesis Methodologies

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of peptides and the synthesis of complex, protected peptide fragments. bachem.com In LPPS, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step. bachem.com

This compound is also suitable for use in solution-phase synthesis. The general strategy involves the coupling of an N-terminally protected amino acid (or peptide fragment) with a C-terminally protected amino acid (or fragment). libretexts.org The Boc group serves as the temporary N-terminal protection, while the methyl ester protects the side-chain carboxyl group of the D-glutamic acid residue.

The coupling reaction is typically facilitated by a coupling reagent, such as a carbodiimide (B86325) (e.g., DCC, DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize racemization. americanpeptidesociety.org After the coupling step, the product is isolated and purified before proceeding to the next step, which could be the deprotection of the N-terminal Boc group to allow for further chain elongation. The development of amino acid derivatives with suitable protecting groups, such as Boc-protected glutamic acid derivatives, is crucial for successful liquid-phase synthesis. researchgate.net

Control of Stereochemistry and Chiral Integrity in Peptide Elongation

The incorporation of specific stereoisomers of amino acids is a powerful tool for controlling the three-dimensional structure of peptides. nih.govcore.ac.uk The use of D-amino acids, such as in this compound, can induce specific secondary structures like β-turns and helices that would not be favored with all L-amino acid sequences. nih.govresearchgate.net

Maintaining chiral integrity during peptide synthesis is paramount, as racemization can lead to a heterogeneous mixture of diastereomers with potentially different biological activities. The use of high-quality, enantiomerically pure starting materials like this compound is the first step in ensuring stereochemical control. Additionally, the choice of coupling reagents and reaction conditions plays a crucial role. Additives such as HOBt are often used with coupling reagents to suppress racemization during the activation and coupling steps. americanpeptidesociety.org The preference for heterochiral coupling, where a chiral center in one reactant influences the stereochemical outcome of the reaction with another, can also play a role in controlling selectivity during peptide synthesis. rsc.org

Boc D Glu Ome Oh.dcha in Peptidomimetics and Bioactive Compound Design

Design and Synthesis of Peptidomimetics Incorporating D-Amino Acid Residues

The design of peptidomimetics often aims to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The introduction of D-amino acid residues, such as D-glutamic acid derived from Boc-D-Glu(OMe)-OH.DCHA, is a well-established strategy to confer resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. nih.gov This enhanced stability is crucial for the development of peptide-based drugs with improved pharmacokinetic profiles.

The synthesis of peptidomimetics containing D-amino acid residues follows established solid-phase or solution-phase peptide synthesis protocols. This compound is particularly suited for Boc-based solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the methyl ester (OMe) protects the side-chain carboxylic acid of the glutamic acid residue. The dicyclohexylammonium (B1228976) (DCHA) salt form enhances the stability and handling of the compound.

The general synthetic workflow involving a D-amino acid building block like this compound in SPPS is as follows:

Deprotection: Removal of the Boc group from the N-terminus of the growing peptide chain, typically using an acid such as trifluoroacetic acid (TFA).

Coupling: Activation of the free carboxylic acid of the incoming Boc-protected D-amino acid (in this case, Boc-D-Glu(OMe)-OH) and its subsequent coupling to the deprotected N-terminus of the peptide chain.

Repetition: Repetition of the deprotection and coupling steps until the desired peptide sequence is assembled.

Cleavage and Deprotection: Cleavage of the completed peptide from the solid support and removal of all protecting groups.

The incorporation of D-amino acids can significantly alter the three-dimensional structure of the resulting peptidomimetic compared to its all-L-amino acid counterpart. nih.gov This structural perturbation can be rationally exploited to fine-tune the biological activity and selectivity of the molecule.

Contribution to Conformational Control and Structural Diversification in Bioactive Analogues

Conformational control is a critical aspect of designing bioactive molecules with high affinity and selectivity for their biological targets. The rigid and predictable geometries of peptide secondary structures (e.g., α-helices and β-sheets) are often essential for molecular recognition. The introduction of D-amino acids can induce specific conformational changes, such as turns or altered helical structures, which can be advantageous for mimicking or disrupting protein-protein interactions. nih.gov

For instance, the incorporation of a D-glutamic acid residue can introduce a kink in a peptide chain, potentially stabilizing a β-turn structure. This can be particularly useful in the design of cyclic peptidomimetics, where conformational rigidity is often a prerequisite for high bioactivity. lifechemicals.com The ability to modulate the conformation of a peptide backbone through the selective placement of D-amino acids allows for the rational design of molecules that can precisely fit into the binding pockets of enzymes or receptors. magtech.com.cn

| Property | Effect of D-Amino Acid Incorporation | Rationale |

|---|---|---|

| Enzymatic Stability | Increased | Resistance to proteases that are specific for L-amino acids. nih.gov |

| Conformation | Altered | Induces turns and changes in secondary structure. nih.gov |

| Bioactivity | Can be enhanced, reduced, or altered | Dependent on the specific interactions with the biological target. |

| Structural Diversity | Increased | Allows for the creation of a wide range of stereoisomers. |

Exploration in the Development of Enzyme Inhibitors and Receptor Ligands for Research Purposes

The unique structural features imparted by D-amino acids make them valuable components in the design of enzyme inhibitors and receptor ligands for research applications. By creating peptidomimetics that adopt specific conformations, it is possible to develop highly potent and selective modulators of biological targets.

Enzyme Inhibitors:

Many enzymes have well-defined active sites that recognize specific peptide sequences and conformations. By incorporating D-amino acids, it is possible to design peptide analogs that can bind to these active sites but are not processed by the enzyme, thus acting as inhibitors. For example, conformationally restricted peptidomimetics have been successfully employed in the design of inhibitors for various proteases. lifechemicals.com The glutamic acid side chain, with its carboxylic acid group, can also participate in key interactions within an enzyme's active site, such as forming salt bridges or hydrogen bonds.

Receptor Ligands:

The affinity and selectivity of a ligand for its receptor are highly dependent on its three-dimensional shape and the spatial arrangement of its functional groups. The use of D-amino acids allows for the fine-tuning of a peptide's conformation to optimize its interaction with a receptor binding pocket. nih.gov For instance, analogs of glutamic acid have been explored in the development of ligands for glutamate (B1630785) receptors, which are crucial in neurotransmission. acs.org By creating conformationally constrained analogs, researchers can probe the specific structural requirements for receptor activation or antagonism.

The development of such specific ligands is invaluable for elucidating the physiological roles of enzymes and receptors and for validating them as potential drug targets.

| Application | Design Principle | Example Target Class |

|---|---|---|

| Enzyme Inhibition | Design of non-cleavable substrate analogs with high binding affinity. | Proteases, Kinases |

| Receptor Binding | Creation of conformationally defined ligands to enhance selectivity and affinity. | G protein-coupled receptors (GPCRs), Ion channels nih.gov |

| Probing Protein-Protein Interactions | Development of stabilized peptides that mimic or disrupt specific interactions. | Signaling pathway components |

Analytical Techniques for Characterization and Purity Assessment in Synthetic Research

Spectroscopic Characterization Methods in Synthetic Research, including Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS)ambeed.com

Spectroscopic methods are indispensable for elucidating the molecular structure of synthetic compounds. For Boc-D-Glu(OMe)-OH.DCHA, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are fundamental for confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of this compound, specific signals corresponding to the protons of the tert-butoxycarbonyl (Boc) protecting group, the glutamic acid backbone, the methyl ester (OMe), and the dicyclohexylamine (B1670486) (DCHA) salt are expected. The chemical shifts, signal multiplicities, and integration values of these peaks are compared against established reference data to verify the correct structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is used to determine the molecular weight of this compound, which has a molecular weight of 442.6 g/mol . peptide.com The LC component separates the compound from any impurities, and the MS component provides a mass-to-charge ratio, which should correspond to the expected molecular ion of the compound, confirming its elemental composition. ambeed.com

Table 1: Spectroscopic Data for this compound

| Analytical Technique | Expected Observation | Purpose |

|---|---|---|

| ¹H NMR | Characteristic peaks for Boc, glutamic acid, OMe, and DCHA protons | Structural Elucidation |

| LC-MS | Molecular ion peak corresponding to the calculated molecular weight | Molecular Weight Verification |

Chromatographic Purity Analysis in Synthetic Research, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)ambeed.com

Chromatographic techniques are the gold standard for assessing the purity of synthetic compounds by separating the main component from any by-products or starting materials.

High-Performance Liquid Chromatography (HPLC) is a widely used technique to determine the purity of this compound. A solution of the compound is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through. The separation is based on the differential partitioning of the compound and any impurities between the two phases. The output is a chromatogram where the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. For many commercial grades of this compound, a purity of 95% or higher is often specified. sigmaaldrich.com

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller particle sizes in the stationary phase and higher pressures. This results in faster analysis times, better resolution, and increased sensitivity, allowing for a more precise determination of purity. ambeed.com

Table 2: Chromatographic Purity of this compound

| Technique | Typical Purity Specification | Application |

|---|---|---|

| HPLC | ≥98% watanabechem.co.jp | Quantitative Purity Assessment |

| UPLC | Higher resolution and sensitivity for trace impurity detection | High-Resolution Purity Analysis |

Assessment of Optical Purity in this compound and its Derived Synthetic Intermediateswatanabechem.co.jp

For chiral molecules like this compound, ensuring the stereochemical integrity is crucial, as different enantiomers can have vastly different biological activities. The assessment of optical purity, or enantiomeric excess, is therefore a critical step.

The optical purity of this compound is often determined using chiral chromatography, a specialized form of HPLC. In this technique, a chiral stationary phase (CSP) is used, which can differentially interact with the D- and L-enantiomers of the compound. This differential interaction leads to a separation of the enantiomers, allowing for their quantification. The goal is to ensure that the compound is enantiomerically pure, meaning it consists of only the desired D-enantiomer. For high-quality synthetic work, the enantiomeric excess should be very high, often with the undesired enantiomer being present at a level of ≤0.5%. watanabechem.co.jp The use of preloaded resins in solid-phase peptide synthesis (SPPS) is one strategy to minimize racemization and ensure high chiral purity. bachem.com

Table 3: Optical Purity Assessment of this compound

| Analytical Method | Key Parameter | Typical Specification |

|---|---|---|

| Chiral HPLC | Enantiomeric Excess | Enantiomer ≤0.5% watanabechem.co.jp |

Advanced Research Perspectives and Emerging Applications

Development of Novel Synthetic Routes and Methodological Innovations for Boc-D-Glu(OMe)-OH.DCHA

The synthesis of this compound traditionally involves the protection of the α-amino group of D-glutamic acid with a tert-butoxycarbonyl (Boc) group, followed by the selective esterification of the γ-carboxyl group and subsequent salt formation with dicyclohexylamine (B1670486) (DCHA). While this route is well-established, research efforts are being directed towards more efficient, scalable, and environmentally friendly synthetic strategies.

Methodological innovations in amino acid synthesis often focus on minimizing side reactions, improving yields, and reducing the number of purification steps. For glutamic acid derivatives, a key challenge is the selective modification of one carboxyl group over the other. Advanced synthetic approaches aim to achieve this with greater precision and less reliance on complex protection and deprotection schemes.

One area of innovation involves the use of novel catalytic systems that can differentiate between the α- and γ-carboxylic acids of glutamic acid, allowing for direct and selective esterification. Furthermore, developments in flow chemistry are being explored to streamline the multi-step synthesis of protected amino acids like this compound. Flow chemistry offers advantages in terms of reaction control, safety, and scalability, which are critical for industrial production.

The dicyclohexylammonium (B1228976) salt form of this compound enhances its stability and improves its handling properties, particularly its solubility in organic solvents, which is advantageous for peptide synthesis. chemimpex.com Innovations in salt formation and crystallization techniques are also an area of interest to obtain high-purity crystalline material suitable for pharmaceutical applications.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Description | Advantages | Challenges |

| Traditional Synthesis | Stepwise protection, esterification, and salt formation. | Well-established and reliable. | Multiple steps, potential for side products, may require extensive purification. |

| Catalytic Selective Esterification | Use of catalysts to directly esterify the γ-carboxyl group. | Fewer steps, potentially higher atom economy. | Catalyst development and optimization can be complex. |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Improved reaction control, enhanced safety, and scalability. | Requires specialized equipment and process optimization. |

Potential Applications in Functional Material Science through Peptide and Peptidomimetic Conjugates

The unique structural features of this compound make it a valuable component in the design of functional materials. When incorporated into peptides and peptidomimetics, the glutamic acid side chain provides a reactive handle for further modification or can participate in non-covalent interactions that drive self-assembly.

Self-assembling peptides are a class of smart materials that can form well-ordered nanostructures such as nanofibers, nanotubes, and hydrogels. rsc.org These materials have a wide range of potential applications in biomedical engineering, including drug delivery, tissue engineering, and regenerative medicine. The incorporation of D-amino acids, such as D-glutamic acid from this compound, can enhance the proteolytic stability of these self-assembling peptides, making them more suitable for in vivo applications.

The methyl ester on the side chain of this compound can be hydrolyzed to reveal a carboxylic acid, which can then be used to conjugate other molecules, such as imaging agents, targeting ligands, or therapeutic agents. This allows for the creation of multifunctional materials with tailored properties. For example, peptide conjugates containing this residue could be designed to self-assemble into a hydrogel that encapsulates a drug and displays a targeting ligand on its surface to direct it to a specific tissue.

Furthermore, polymers of glutamic acid, such as poly-γ-glutamic acid (PGA), are biodegradable and biocompatible materials with applications in biomedicine and as bio-based plastics. mdpi.comresearchgate.netmdpi.com While PGA is typically produced through fermentation, the use of protected glutamic acid derivatives in chemical synthesis allows for precise control over the polymer's molecular weight and structure. mdpi.com This could lead to the development of novel PGA-based materials with enhanced properties for specific applications.

Table 2: Potential Applications in Functional Material Science

| Application Area | Description | Role of this compound |

| Drug Delivery | Hydrogels and nanoparticles for controlled release of therapeutics. | Provides a scaffold for self-assembly and a site for drug conjugation. |

| Tissue Engineering | Scaffolds that mimic the extracellular matrix to support cell growth. | Enhances the biocompatibility and proteolytic stability of the scaffold. |

| Biosensors | Materials that can detect specific biological molecules. | Can be functionalized with recognition elements for biosensing. |

| Bio-based Plastics | Biodegradable and biocompatible polymers. | A potential monomer for the synthesis of poly-γ-glutamic acid with controlled properties. |

Future Directions in Designing Drug Discovery Scaffolds Beyond Traditional Peptidic Structures

The limitations of traditional peptide-based drugs, such as poor metabolic stability and low oral bioavailability, have driven the development of peptidomimetics and non-peptidic scaffolds that mimic the structure and function of peptides but with improved drug-like properties. Glutamic acid derivatives are attractive starting points for the design of such scaffolds due to their conformational flexibility and the presence of multiple functional groups for chemical modification. nih.govmdpi.com

This compound can serve as a chiral building block for the synthesis of a variety of molecular scaffolds. The defined stereochemistry at the α-carbon is crucial for specific interactions with biological targets. The side chain can be elaborated into various cyclic and acyclic structures to create diverse chemical libraries for drug screening.

One promising direction is the use of this compound in the synthesis of constrained peptides and macrocycles. rsc.org Cyclization can improve the stability and binding affinity of a peptide by locking it into its bioactive conformation. The glutamic acid side chain can be used as a point of attachment for cyclization or for the introduction of other structural elements that constrain the peptide backbone.

Furthermore, there is growing interest in the development of "scaffold-hopping" strategies, where the core structure of a known active molecule is replaced with a novel scaffold while retaining the key pharmacophoric features. nih.gov The chemical versatility of this compound makes it a suitable starting material for generating new scaffolds that can be explored for a wide range of therapeutic targets. The introduction of unnatural amino acids and their derivatives into drug discovery pipelines offers the potential to create novel therapeutics with enhanced efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Boc-D-Glu(OMe)-OH.DCHA, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to D-glutamic acid methyl ester, followed by dicyclohexylamine (DCHA) salt formation. Purification via recrystallization or reverse-phase HPLC is critical. Purity should be verified using -NMR (to confirm Boc-group integrity and stereochemistry) and mass spectrometry (for molecular weight validation). Contaminants like unreacted starting materials or diastereomers require monitoring using chiral HPLC .

Q. What storage conditions are optimal for this compound, and what degradation markers should be analyzed?

- Methodological Answer : Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis of the methyl ester or Boc group. Degradation products (e.g., free D-Glu or deprotected intermediates) can be detected via TLC (using ninhydrin staining) or LC-MS. Periodic stability assessments under accelerated conditions (e.g., 40°C/75% RH) are recommended to establish shelf-life .

Advanced Research Questions

Q. How does the D-configuration of this compound influence its reactivity in solid-phase peptide synthesis (SPPS), and how can stereochemical integrity be validated?

- Methodological Answer : The D-configuration may reduce enzymatic degradation in bioactive peptides but can hinder coupling efficiency due to steric effects. Use Mitsunobu conditions or carbodiimide/HOBt activation to improve yields. Validate retention of configuration via circular dichroism (CD) spectroscopy or X-ray crystallography (if single crystals are obtainable). Compare HPLC retention times with L-isomer standards .

Q. How can researchers resolve discrepancies in solubility data for this compound across polar aprotic vs. protic solvents?

- Methodological Answer : Systematically test solubility in solvents (e.g., DMF, DMSO, THF, methanol) under controlled temperatures (15–40°C) using gravimetric analysis. Account for DCHA counterion effects by comparing solubility of the free acid vs. salt form. Statistical tools (e.g., ANOVA) can identify outliers in replicated experiments. Document solvent purity and water content, as traces of HO significantly impact polar solvents .

Q. What strategies mitigate racemization during this compound incorporation into peptide chains, and how is racemization quantified?

- Methodological Answer : Racemization risks increase under basic conditions or prolonged reaction times. Use low-temperature (0–4°C) coupling with HATU/DIPEA activation. Quantify racemization via Marfey’s reagent derivatization followed by HPLC-UV analysis, comparing derivatives of hydrolyzed peptide fragments against D/L-Glu standards .

Data Analysis and Reproducibility

Q. How should researchers design controls to validate the role of this compound in modulating peptide secondary structures?

- Methodological Answer : Include negative controls (e.g., peptides synthesized with L-Glu analogs) and use circular dichroism (CD) or NMR to assess α-helix/β-sheet content. Molecular dynamics simulations (e.g., GROMACS) can predict conformational impacts of D-Glu incorporation. Replicate experiments across three independent syntheses to ensure reproducibility .

Q. What computational tools are suitable for modeling this compound interactions in enzyme-binding studies?

- Methodological Answer : Molecular docking software (AutoDock Vina, Schrödinger Suite) can predict binding affinities to target enzymes. Parameterize force fields using crystallographic data from the Protein Data Bank (PDB). Validate models with experimental IC values from enzyme inhibition assays .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in aqueous vs. organic environments?

- Methodological Answer : Use nitrile gloves and fume hoods for organic solvent work (e.g., DMF, THF). In aqueous buffers, ensure pH-neutral conditions to avoid exothermic reactions. Dispose of waste via approved chemical disposal programs, adhering to OSHA 29 CFR 1910.120 guidelines .

Data Management

| Parameter | Recommended Method | Validation Technique |

|---|---|---|

| Purity | Reverse-phase HPLC | ≥95% peak area by UV (220 nm) |

| Stereochemistry | Chiral HPLC, Marfey’s reagent | Match retention time to D-Glu |

| Stability | Accelerated degradation studies | LC-MS for decomposition |

| Solubility | Gravimetric analysis | Triplicate measurements |

Table 1: Key quality control parameters for this compound in research settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.